

CBT-101: A Technical Overview of an Autologous Natural Killer Cell Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBT-101

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Introduction

CBT-101 is an investigational autologous natural killer (NK) cell therapy developed by CHA Biotech. This therapy involves the isolation, ex vivo expansion, and activation of a patient's own NK cells, which are subsequently re-infused to target and eliminate cancer cells. **CBT-101** has been evaluated in clinical trials for solid tumors, with a particular focus on recurrent glioblastoma (GBM), for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA).^{[1][2][3]} This document provides a detailed technical overview of **CBT-101**, including its manufacturing process, mechanism of action, and clinical trial findings.

Manufacturing and Cell Expansion

The production of **CBT-101** utilizes a proprietary ex vivo expansion process designed to significantly increase the number and cytotoxic activity of a patient's NK cells.^{[1][4]}

Experimental Protocol: **CBT-101** Manufacturing

The manufacturing process for **CBT-101** can be summarized in the following key steps:

- **Leukapheresis:** Peripheral blood mononuclear cells (PBMCs) are collected from the patient.
- **NK Cell Isolation and Activation:** NK cells are isolated from the PBMCs. These cells are then activated and stimulated to proliferate.

- **Co-culture and Expansion:** The activated NK cells are co-cultured with feeder cells and grown in a specialized culture medium supplemented with cytokines such as IL-2 to promote large-scale expansion.[5][6] CHA Biotech's patented technology reportedly increases NK cell proliferation by up to 2,000-fold over approximately two weeks.[1]
- **Harvest and Formulation:** The expanded and highly activated NK cells are harvested, washed, and formulated into a suspension for intravenous infusion.
- **Quality Control:** The final product undergoes rigorous quality control testing to ensure purity, potency, and safety. This process results in a cell population with NK cell purity exceeding 90% and significantly enhanced expression of activating receptors.[1]

CHA Biotech has also entered into a memorandum of understanding with Miltenyi Biotec to develop an automated, large-scale manufacturing process for their cell therapies, indicating a move towards more standardized and efficient production for future clinical and commercial needs.[7]

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Mechanism of Action

The therapeutic effect of **CBT-101** is mediated by the enhanced cytotoxic activity of the expanded autologous NK cells. This activity is driven by a variety of cell surface receptors that recognize stress-induced ligands on cancer cells. CHA Biotech's expansion process has been shown to increase the expression of key activating receptors, including NKG2D, NKp30, and NKp44, by more than 18-fold.[1]

Signaling Pathways in **CBT-101**-Mediated Cytotoxicity

The binding of these activating receptors to their respective ligands on tumor cells triggers a downstream signaling cascade within the NK cell, leading to the release of cytotoxic granules and the induction of apoptosis in the target cell.

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Clinical Development and Efficacy

CBT-101 has been investigated in a Phase 1 clinical trial for solid tumors and a Phase I/IIa investigator-initiated trial for recurrent glioblastoma.

Phase 1 Trial in Solid Tumors (NCT04557306)

This study was designed to evaluate the safety and tolerability of **CBT-101** in patients with solid cancers who had completed standard treatments.

Parameter	Data
Number of Patients	6[4]
Tumor Types	Solid tumors post-adjuvant therapy[4]
Primary Endpoint	Safety and Tolerability
Key Findings	CBT-101 was found to be safe and well-tolerated.[2][4] Three of the six patients experienced mild adverse reactions that were determined to be unrelated to the therapy.[4]

Phase I/IIa Investigator-Initiated Trial in Recurrent Glioblastoma

This open-label, single-arm trial assessed the safety and efficacy of **CBT-101** in patients with recurrent GBM.[8]

Parameter	Data
Number of Patients	14[8]
Indication	Recurrent Glioblastoma[8]
Treatment Regimen	Intravenous injections administered 24 times at 2-week intervals.[8]
Median Overall Survival (OS)	22.5 months[8]
Median Progression-Free Survival (PFS)	10 months[8]
2-Year Survival	5 patients survived for more than 2 years.[8]
Safety Profile	No grade 4 or 5 severe adverse events were observed. The most common adverse events were grade 1 or 2, with the most severe being a grade 3 fever.[8]

Future Directions

Based on the promising results from the initial clinical trials, CHA Biotech is planning a Phase 2 study of **CBT-101** in patients with recurrent glioblastoma.[4] The company is also focused on developing large-scale manufacturing processes to support further clinical development and potential commercialization.[9] Additionally, CHA Biotech is exploring combination therapies, including the use of **CBT-101** with anti-MIC antibodies to further enhance the tumor-killing ability of NK cells.[10]

Conclusion

CBT-101 represents a promising autologous NK cell therapy with a favorable safety profile and demonstrated preliminary efficacy in recurrent glioblastoma. The proprietary manufacturing process yields a highly active and pure NK cell product. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the therapeutic potential of **CBT-101** in various oncology indications.

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- To cite this document: BenchChem. [CBT-101: A Technical Overview of an Autologous Natural Killer Cell Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574580#cbt-101-autologous-natural-killer-cell-therapy-basics]

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